molecular formula C15H12ClN3O2S B5847282 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide

Cat. No.: B5847282
M. Wt: 333.8 g/mol
InChI Key: ZBXPKONSEXRXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound like “N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide” would likely involve reactions of amines. Amines are organic compounds that contain nitrogen and structurally resemble ammonia, in that the nitrogen can bond up to three hydrogens . The synthesis could involve reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides .

Mechanism of Action

The mechanism of action of SN-38 involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and repair. SN-38 binds to the topoisomerase I-DNA complex, preventing the DNA strands from being re-ligated after they have been cut. This leads to the accumulation of DNA strand breaks, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
SN-38 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits DNA replication and repair, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels). These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

SN-38 has several advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase I, making it an ideal tool for studying the mechanism of action of this enzyme. It is also highly effective in the treatment of cancer, making it a valuable tool for studying the effects of chemotherapy on cancer cells.
However, there are also limitations to the use of SN-38 in lab experiments. It is a highly toxic drug and must be handled with care. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for the use of SN-38 in cancer treatment. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to SN-38, allowing for more personalized treatment approaches.
Conclusion:
In conclusion, SN-38 is a potent anticancer drug that has shown promising results in the treatment of various types of cancers. It inhibits topoisomerase I, leading to the death of cancer cells and the inhibition of tumor growth. While there are limitations to its use in lab experiments, it is a valuable tool for studying the mechanism of action of topoisomerase I and the effects of chemotherapy on cancer cells. There are also several future directions for the use of SN-38 in cancer treatment, including the development of new formulations and the identification of biomarkers for personalized treatment approaches.

Synthesis Methods

The synthesis of SN-38 involves the conversion of irinotecan into SN-38 through a process called hydrolysis. This process involves the use of enzymes, which break down irinotecan into its active metabolite, SN-38. The hydrolysis process can be carried out in vitro or in vivo, depending on the intended use of the drug.

Scientific Research Applications

SN-38 has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including colorectal, lung, breast, and ovarian cancers. It has also been tested in combination with other chemotherapy drugs and has shown synergistic effects in the treatment of cancer.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-7-3-1-5-9(11)14(21)19-15(22)18-12-8-4-2-6-10(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPKONSEXRXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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